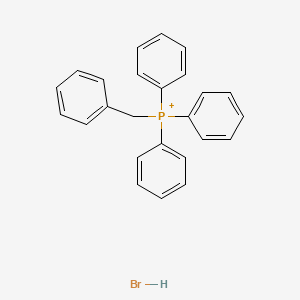
benzyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium cation, paired with a hydrobromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction, which is a key method for the synthesis of alkenes.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and can be accelerated using microwave irradiation. The optimized conditions involve heating the mixture at 60°C for 30 minutes, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and optimizing reaction conditions to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone.
Common Reagents and Conditions
The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether .
Major Products
The major products of reactions involving this compound are alkenes, formed through the Wittig reaction. The specific alkene produced depends on the aldehyde or ketone used as the reactant.
科学的研究の応用
Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals
作用機序
The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Tributylphosphine: Another phosphine used in organic synthesis, often as a reducing agent.
Trimethylphosphine: A smaller phosphine used in similar applications but with different reactivity and steric properties.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrobromide is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This stability allows for the selective formation of alkenes, making it a valuable reagent in organic synthesis.
特性
分子式 |
C25H23BrP+ |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
benzyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChIキー |
WTEPWWCRWNCUNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


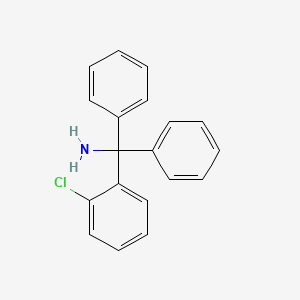
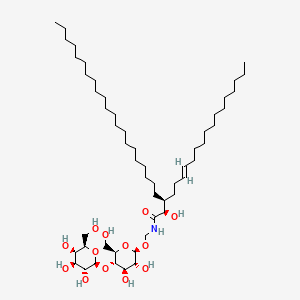
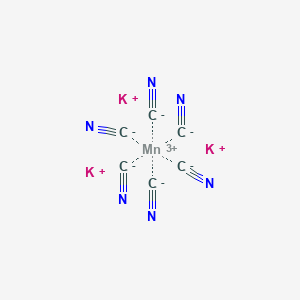
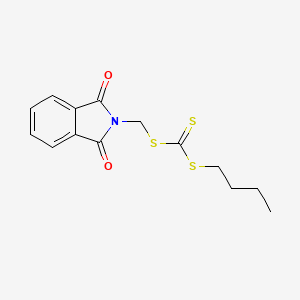
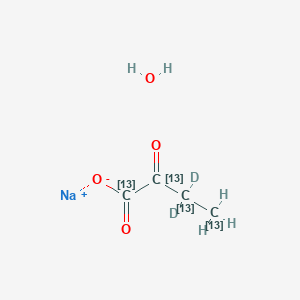
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
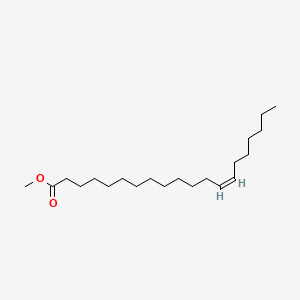
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)
